Edatrexate
Overview
Description
Edatrexate: is a synthetic antifolate compound, chemically known as 10-ethyl-10-deazaaminopterin. It is an analog of methotrexate, designed to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell replication. This compound has been studied for its potential in treating various cancers, including non-small-cell lung cancer, breast cancer, non-Hodgkin’s lymphoma, and head and neck cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edatrexate is synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of 10-deazaaminopterin with ethyl iodide under basic conditions. This reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions: Edatrexate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Edatrexate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study antifolate activity and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential chemotherapeutic agent for treating cancers such as non-small-cell lung cancer, breast cancer, and non-Hodgkin’s lymphoma
Industry: Utilized in research and development of new antifolate drugs and cancer therapies.
Mechanism of Action
Edatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, ultimately disrupting DNA synthesis and cell replication. The molecular targets and pathways involved include the folate pathway and related metabolic processes .
Comparison with Similar Compounds
Edatrexate’s uniqueness lies in its selective cellular uptake and extensive formation of intracellular polyglutamate metabolites, which contribute to its antitumor activity .
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Properties
CAS No. |
80576-83-6 |
---|---|
Molecular Formula |
C22H25N7O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1 |
InChI Key |
FSIRXIHZBIXHKT-MHTVFEQDSA-N |
SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-EDAM 10-ethyl-10-deaza-aminopterin 10-ethyl-10-deazaaminopterin edatrexate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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